![molecular formula C22H18N2S2 B12561532 5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline CAS No. 143334-94-5](/img/structure/B12561532.png)
5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline typically involves the reaction of 5,6-dichloroquinoxaline with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine atoms with 4-methylphenylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to dihydroquinoxaline derivatives using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of nitro or halogenated derivatives of the quinoxaline ring.
Scientific Research Applications
5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials for optoelectronic devices.
Organic Electronics: It serves as a building block for the synthesis of conjugated polymers and small molecules used in organic solar cells and field-effect transistors.
Mechanism of Action
The mechanism of action of 5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5,6-Bis[(4-methylphenyl)sulfanyl]quinazoline: Similar structure with a quinazoline core instead of quinoxaline.
5,6-Bis[(4-methylphenyl)sulfanyl]pyrimidine: Contains a pyrimidine ring with similar substituents.
5,6-Bis[(4-methylphenyl)sulfanyl]benzothiazole: Features a benzothiazole ring with analogous sulfanyl groups.
Uniqueness
5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline is unique due to its specific quinoxaline core, which imparts distinct electronic and steric properties. This uniqueness makes it suitable for specialized applications in medicinal chemistry and materials science, where other similar compounds may not perform as effectively.
Properties
CAS No. |
143334-94-5 |
|---|---|
Molecular Formula |
C22H18N2S2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5,6-bis[(4-methylphenyl)sulfanyl]quinoxaline |
InChI |
InChI=1S/C22H18N2S2/c1-15-3-7-17(8-4-15)25-20-12-11-19-21(24-14-13-23-19)22(20)26-18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
InChI Key |
SVYIVCNBXPPZTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C3=NC=CN=C3C=C2)SC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
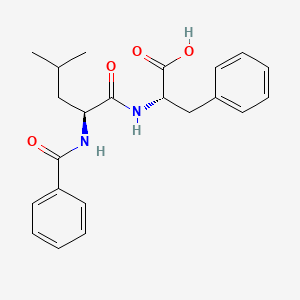
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
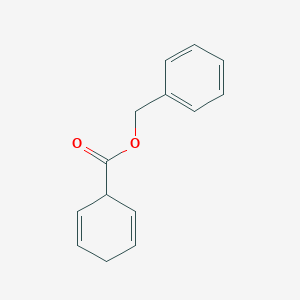
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
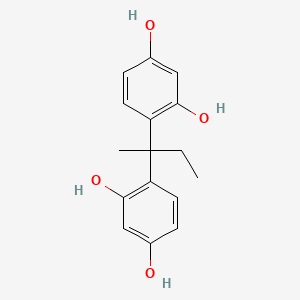
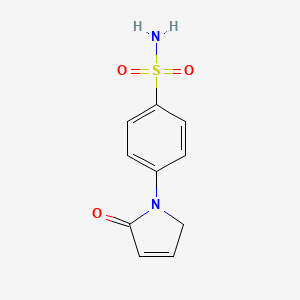

![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
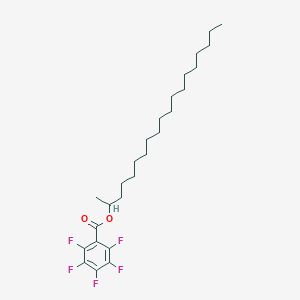
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
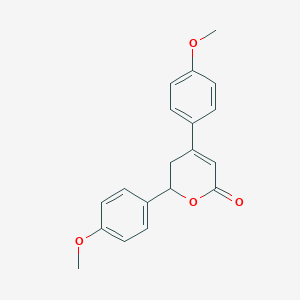
![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)
